molecular formula C26H42N3O9P B071403 N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide CAS No. 190078-50-3

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

Cat. No.: B071403
CAS No.: 190078-50-3
M. Wt: 571.6 g/mol
InChI Key: LMADZBIAOYLZDD-GOTSBHOMSA-N
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Description

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide known for its potent inhibitory effects on the pp60c-src SH2 domain. This compound is characterized by its unique structure, which includes an acetylated tyrosine residue that is phosphorylated and linked to a glutamic acid residue modified with dipentylamide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide involves multiple steps, starting with the protection of functional groups on the amino acids. The tyrosine residue is acetylated and phosphorylated, followed by the coupling of the phosphorylated tyrosine to the glutamic acid residue.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to the pp60c-src SH2 domain, thereby inhibiting its activity. This interaction disrupts the signaling pathways mediated by the SH2 domain, leading to altered cellular responses. The molecular targets include proteins involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

  • N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin
  • Poly(Glu, Tyr) sodium salt
  • Poly(Glu, Ala, Tyr) sodium salt
  • Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt
  • N-Acetyl-Asp-Glu-OH-15N2
  • 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride
  • N-Acetyl-Asp-Glu-13C5-OH

Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMADZBIAOYLZDD-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195085
Record name N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190078-50-3
Record name N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190078-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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